molecular formula C22H38O2 B12768119 4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman CAS No. 82324-82-1

4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman

Cat. No.: B12768119
CAS No.: 82324-82-1
M. Wt: 334.5 g/mol
InChI Key: QJPJMCLHKCMFOK-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman is an organic compound characterized by its unique structure, which includes a hexahydrochroman core substituted with cyclohexyl and methoxycyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to achieve large-scale production. The choice of raw materials and reaction conditions is optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and activity at different targets are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman stands out due to its hexahydrochroman core, which imparts unique chemical and physical properties.

Properties

CAS No.

82324-82-1

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

4-cyclohexyl-2-(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene

InChI

InChI=1S/C22H38O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h16-22H,2-15H2,1H3

InChI Key

QJPJMCLHKCMFOK-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2CC(C3CCCCC3O2)C4CCCCC4

Origin of Product

United States

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